4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile
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Overview
Description
4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a hydrazone linkage, and a diazenyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Formation of the Naphthalene Derivative: The initial step involves the preparation of 4-oxonaphthalen-1(4H)-ylidene, which is achieved through a series of reactions including oxidation and cyclization.
Hydrazone Formation: The naphthalene derivative is then reacted with hydrazine to form the hydrazone linkage.
Diazenyl Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents may also be employed to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diazenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, hydrazine derivatives, and diazenyl-substituted compounds.
Scientific Research Applications
4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of a naphthalene ring, hydrazone linkage, and diazenyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
561308-27-8 |
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Molecular Formula |
C23H15N5O |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxynaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C23H15N5O/c24-15-16-5-7-17(8-6-16)25-26-18-9-11-19(12-10-18)27-28-22-13-14-23(29)21-4-2-1-3-20(21)22/h1-14,29H |
InChI Key |
DPXDFDOINWFPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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